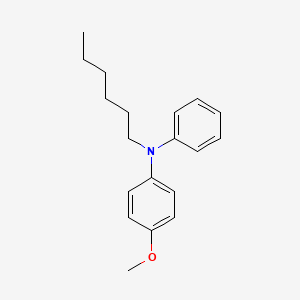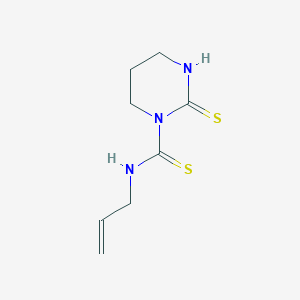![molecular formula C31H26IOP B14301414 Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide CAS No. 112773-53-2](/img/structure/B14301414.png)
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide is a quaternary phosphonium salt. It is a compound that features a phosphonium ion with three phenyl groups and one (3-phenoxyphenyl)methyl group, paired with an iodide anion. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide typically involves the quaternization of triphenylphosphine with an appropriate alkyl halide. In this case, the reaction involves triphenylphosphine and (3-phenoxyphenyl)methyl iodide. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of phosphonium salts often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide can undergo various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like chloride, bromide, or cyanide can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and (3-phenoxyphenyl)methyl iodide.
Substitution: Corresponding phosphonium salts with different anions.
Scientific Research Applications
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide has several applications in scientific research:
Chemistry: Used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones
Biology: Investigated for its potential use in biological systems due to its ability to interact with cellular components.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide involves its ability to form ylides, which are key intermediates in the Wittig reaction. The phosphonium ion stabilizes the carbanion formed during the reaction, facilitating the formation of alkenes from carbonyl compounds. The molecular targets include aldehydes and ketones, and the pathway involves the formation of a four-membered ring intermediate .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium iodide: Similar structure but with a methyl group instead of the (3-phenoxyphenyl)methyl group.
Tetraphenylphosphonium chloride: Contains four phenyl groups attached to the phosphorus atom.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Uniqueness
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide is unique due to the presence of the (3-phenoxyphenyl)methyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
112773-53-2 |
|---|---|
Molecular Formula |
C31H26IOP |
Molecular Weight |
572.4 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C31H26OP.HI/c1-5-15-27(16-6-1)32-28-17-13-14-26(24-28)25-33(29-18-7-2-8-19-29,30-20-9-3-10-21-30)31-22-11-4-12-23-31;/h1-24H,25H2;1H/q+1;/p-1 |
InChI Key |
ZITQCRVYQVYOBY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


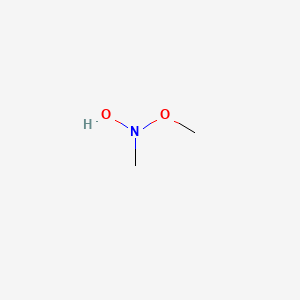

![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
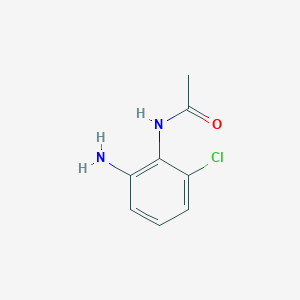
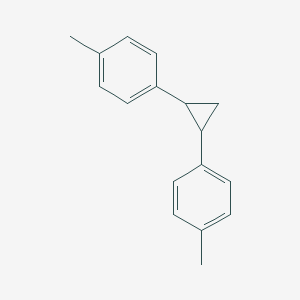
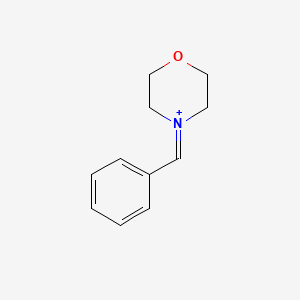
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
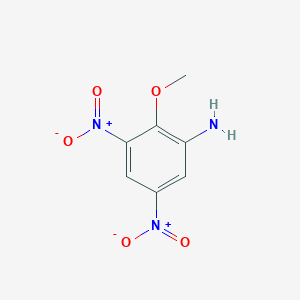

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
